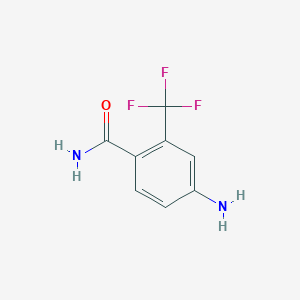

4-Amino-2-(trifluoromethyl)benzamide

Description

Significance within the Benzamide (B126) Class of Compounds

Benzamides are a prominent class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide group. ontosight.ai This structural motif is a key feature in numerous pharmaceuticals and biologically active molecules. ontosight.ai The benzamide core acts as a versatile scaffold that can be readily modified with various functional groups to modulate its physicochemical and biological properties. nih.gov

Derivatives of benzamide have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. nih.gov The ability of the amide group to form hydrogen bonds is crucial for its interaction with biological targets like enzymes and receptors. nih.gov 4-Amino-2-(trifluoromethyl)benzamide belongs to this important class, and its amino group provides a key site for further chemical modification, allowing for its incorporation into larger, more complex molecular designs.

Rationale for Investigation of Trifluoromethylated Benzamides in Chemical Biology

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely used strategy in modern drug design. ontosight.ai This is due to the unique properties that the -CF3 group imparts upon a parent molecule. Trifluoromethylated compounds are of significant interest in chemical biology for several key reasons:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes in the body. This can increase the half-life of a drug, allowing it to remain active for longer.

Increased Lipophilicity: The -CF3 group is highly lipophilic (fat-soluble), which can improve a molecule's ability to cross cellular membranes and reach its biological target. google.com

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 group can significantly alter the acidity or basicity of nearby functional groups, which can in turn influence how the molecule binds to its target protein.

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as a methyl or chloro group. This substitution can help to fine-tune the steric and electronic profile of a compound to optimize its biological activity and selectivity. ontosight.ai

The investigation of trifluoromethylated benzamides, such as this compound, is driven by the goal of combining the proven biological relevance of the benzamide scaffold with the beneficial drug-like properties conferred by the trifluoromethyl group.

Current Research Landscape and Gaps for this compound

Currently, this compound appears primarily in the scientific landscape as a chemical intermediate and building block for the synthesis of more complex molecules rather than as a standalone therapeutic agent. A novel method for preparing its direct precursor, 4-amino-2-trifluoromethyl benzonitrile, has been patented, indicating its utility in scalable industrial synthesis. This suggests that the compound is valued for its specific arrangement of functional groups, which are poised for subsequent chemical reactions.

While direct research into the biological activity of this compound is limited, studies on closely related structures highlight the potential of this chemical motif. For instance, various trifluoromethyl-containing benzamide derivatives have been synthesized and evaluated as potent inhibitors of specific biological pathways, such as the Hedgehog signaling pathway, which is implicated in some forms of cancer. ontosight.ai

A significant gap in the current research landscape is the lack of published studies focused specifically on the biological profile of this compound itself. While its role as a synthetic intermediate is established, its intrinsic activity, potential targets, and suitability as a lead compound for drug discovery remain largely unexplored. Future research could focus on screening this compound for various biological activities to fill this knowledge gap and potentially uncover new applications.

Properties

IUPAC Name |

4-amino-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCGTQFWCJKPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Engineering of 4 Amino 2 Trifluoromethyl Benzamide

Convergent and Linear Synthesis Pathways for the Target Compound

The construction of the 4-Amino-2-(trifluoromethyl)benzamide molecule is typically achieved through linear synthesis pathways where the benzene (B151609) ring is sequentially functionalized. The choice of pathway often depends on the availability and cost of starting materials and the desired purity of the final product.

A common and efficient linear pathway begins with a substituted toluene or benzene derivative, which is then modified in a stepwise manner to introduce the required functional groups: the trifluoromethyl group, the amino group, and the carboxamide group.

One well-documented strategy, analogous to the synthesis of similar structures like 4-amino-2-fluoro-N-methyl-benzamide, starts from a nitrotoluene precursor. researchgate.netpatsnap.com This pathway can be outlined as follows:

Oxidation: The synthesis often initiates with the oxidation of a methyl group on the benzene ring to form a carboxylic acid. For instance, a precursor like 2-fluoro-4-nitrotoluene is oxidized using potassium permanganate (KMnO4) in the presence of a phase transfer catalyst to yield 2-fluoro-4-nitrobenzoic acid with high efficiency. researchgate.netpatsnap.com This method is favored over those using toxic oxidants like chromium trioxide. researchgate.net

Amide Formation: The resulting carboxylic acid is then converted into the benzamide (B126). This is typically a two-step process involving activation of the carboxylic acid, often by converting it to an acyl chloride with a chlorinating agent like thionyl chloride (SOCl2), followed by amination with ammonia. researchgate.net

Reduction: The final step involves the reduction of the nitro group to the primary amine. Catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst is a clean and highly efficient method, often achieving yields of 98% or higher. researchgate.netgoogle.com This method is considered environmentally friendly compared to older techniques that use iron powder, which generates significant iron pollution. researchgate.net

An alternative approach involves the synthesis of the corresponding benzonitrile intermediate first. A method for producing the related 4-amino-2-trifluoromethylbenzonitrile has been developed, starting from m-trifluoromethyl fluorobenzene. google.com This three-step process includes:

Positional bromination.

Cyano group replacement.

Ammonolysis to introduce the amino group. google.com

This route is noted for its short, simple process and results in a high-purity product with a total yield of 73-75%. google.com The resulting benzonitrile can then be hydrolyzed to the target benzamide in a subsequent step.

| Step | Reaction | Key Reagents | Reported Yield (Analogous Syntheses) | Reference |

|---|---|---|---|---|

| 1 | Oxidation of Nitrotoluene | KMnO₄, Phase Transfer Catalyst | ~74% | researchgate.netpatsnap.com |

| 2 | Acyl Chloride Formation & Amination | SOCl₂, Ammonia | ~95% | researchgate.net |

| 3 | Nitro Group Reduction | H₂, Pd/C Catalyst | ~98% | researchgate.netpatsnap.comgoogle.com |

The formation of the amide bond is a critical step in the synthesis of this compound. While the traditional method involves the conversion of the carboxylic acid to a more reactive acyl chloride, there is a significant drive towards developing more direct, one-pot, and environmentally benign methods. researchgate.net

Modern approaches focus on avoiding stoichiometric activating reagents that generate significant waste. Catalytic methods are preferred, where a substance facilitates the reaction without being consumed. One such strategy involves the use of borate esters, like tris(2,2,2-trifluoroethyl) borate, which can directly mediate the coupling of a carboxylic acid and an amine. acs.org

Another green alternative is the formation of an intermediate thioester. nih.gov In this one-pot process, the carboxylic acid reacts to form a thioester, which then reacts with an amine to form the amide bond. nih.govrsc.org This method avoids traditional coupling reagents and often eliminates the need for a base, which can be advantageous when dealing with sensitive molecules. nih.gov

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Acyl Chloride Method | Two-step process via conversion of carboxylic acid to acyl chloride using reagents like SOCl₂. researchgate.net | High reactivity, generally good yields. | Uses hazardous reagents, produces acidic byproduct (HCl). |

| Borate Ester Mediation | Direct coupling of carboxylic acid and amine using a borate ester reagent. acs.org | Direct, one-step process. | Requires stoichiometric reagent, elevated temperatures may be needed. |

| Thioester Intermediate Method | One-pot formation of an amide via an intermediate thioester, avoiding traditional coupling agents. nih.govrsc.org | High atom economy, eliminates need for base, reduces waste. nih.gov | May require specific catalysts or conditions. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern chemical manufacturing to reduce environmental impact and improve process safety and efficiency.

Metrics such as Process Mass Intensity (PMI) and E-Factor are used to quantify the "greenness" of a process. unimi.itnih.gov PMI is the ratio of the total mass of materials (water, solvents, reagents, starting materials) used to the mass of the final product. A lower PMI value indicates a more sustainable process. unimi.it While specific PMI values for this compound synthesis are not widely published, strategies like using catalytic instead of stoichiometric reagents and minimizing solvent use in one-pot reactions directly contribute to lowering the PMI and E-Factor. nih.govnih.gov

Solvent selection is a key aspect of green chemistry. The ideal synthesis uses non-toxic, recyclable solvents and minimizes their total volume. The replacement of hazardous solvents like N,N-dimethylformamide (DMF) is a priority in many processes. unibo.it In the synthesis of related benzamides, ethyl acetate is used as a solvent for the hydrogenation step, which can be recovered and reused, reducing waste. google.com

One of the most significant green advancements in this synthetic pathway is the shift from chemical reduction methods, such as using iron powder in acidic conditions, to catalytic hydrogenation for the nitro group reduction. researchgate.net The older method produces large quantities of iron-containing sludge, which is difficult and costly to dispose of. In contrast, catalytic hydrogenation with Pd/C uses a small amount of catalyst that can be filtered off and recycled, and the only byproduct is water, making it a much cleaner process. researchgate.netgoogle.com

Process Scale-Up and Industrial Applicability Considerations

The transition of a synthetic route from a laboratory bench to an industrial pilot plant or full-scale production presents numerous challenges. A process must not only be high-yielding but also safe, cost-effective, and robust.

The synthesis pathway starting from 2-fluoro-4-nitrotoluene has been described in patents as a clean production technology that is easy to operate and suitable for mass production. patsnap.comgoogle.com Key advantages cited for industrial application include:

High Yield and Purity: The final hydrogenation step consistently produces the product with over 98% purity and in high yield. patsnap.comgoogle.com

Reduced Waste: The process generates less wastewater, and both the catalyst and organic solvents are recyclable. patsnap.comgoogle.com

Cost-Effectiveness: The use of inexpensive raw materials and a short, efficient route contributes to a low production cost. google.com

Scaling up reactions requires careful consideration of chemical engineering principles. For example, heat transfer becomes critical in large reactors, and reaction times may need to be adjusted. In related large-scale syntheses, such as microwave-assisted peptide synthesis, scaling up from a 5 mmol to a 70 mmol scale required a proportional increase in reaction time to ensure optimal performance. unifi.it The simplicity of the operations in the described benzamide synthesis, such as filtration to recover a catalyst, makes it highly amenable to industrial-scale equipment and procedures. google.com

Despite a comprehensive search for scholarly articles, academic papers, and chemical databases, detailed experimental spectroscopic and crystallographic data for the specific chemical compound “this compound” is not publicly available. While information on structurally related compounds exists, the strict requirement to focus solely on the specified molecule and the lack of concrete data for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, High-Resolution Mass Spectrometry, and single-crystal X-ray diffraction prevents the generation of a scientifically accurate and detailed article as per the requested outline.

The search did confirm the existence of the compound, identified by its CAS number 934600-95-0, and it is listed by several chemical suppliers. However, the experimental data necessary to populate the advanced characterization sections of the proposed article—such as chemical shifts, coupling constants, vibrational frequencies, exact mass, fragmentation patterns, and crystallographic parameters—could not be located in the public domain.

Therefore, it is not possible to provide the requested article with the specified level of detail and scientific accuracy at this time. Further original research and publication of the spectroscopic and crystallographic analysis of this compound would be required to fulfill this request.

Advanced Spectroscopic and Crystallographic Characterization of 4 Amino 2 Trifluoromethyl Benzamide

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Crystal Lattice Parameters and Unit Cell Determination

Following extensive searches of scientific literature and crystallographic databases, no specific experimental data regarding the crystal lattice parameters and unit cell determination for 4-Amino-2-(trifluoromethyl)benzamide could be located. While general principles of crystallography suggest that as a small organic molecule, it would form a crystalline solid under standard conditions, the precise dimensions of its unit cell (a, b, c, α, β, γ), its crystal system, and space group have not been publicly reported. The determination of these parameters would require single-crystal X-ray diffraction analysis, a study which does not appear to have been published for this specific compound.

Intermolecular Interactions and Hydrogen Bonding Networks

Detailed information on the specific intermolecular interactions and hydrogen bonding networks within the crystal structure of this compound is not available in the current scientific literature. Generally, benzamide (B126) derivatives are known to exhibit a range of intermolecular forces that dictate their crystal packing. These interactions typically include hydrogen bonds formed by the amide and amino functional groups, as well as potential π-π stacking interactions between the aromatic rings. The presence of the trifluoromethyl group could also introduce dipole-dipole or other weak interactions. However, without experimental crystallographic data, a definitive analysis of the hydrogen bonding network, including donor-acceptor distances and the formation of specific motifs (e.g., chains, dimers, or sheets), for this compound cannot be provided.

Polymorphic Forms and Crystallization Behavior

There is no published research or data to indicate the existence of polymorphic forms of this compound. Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a common phenomenon in organic molecules and can be influenced by factors such as solvent, temperature, and cooling rate. A thorough investigation into the crystallization behavior of this compound under various conditions would be necessary to identify any potential polymorphs. Such studies, which often involve techniques like differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and single-crystal X-ray diffraction of crystals grown from different solvents, have not been reported for this compound. Therefore, its polymorphic landscape remains unexplored.

Structure Activity Relationship Sar Studies of 4 Amino 2 Trifluoromethyl Benzamide and Its Analogs

Contribution of the Trifluoromethyl Group to Biological Activity Profiles

The trifluoromethyl (CF3) group is a cornerstone in modern drug design, and its incorporation into the 4-Amino-2-(trifluoromethyl)benzamide scaffold at the 2-position profoundly influences the molecule's biological and physicochemical properties. The CF3 group is often employed as a bioisostere for other chemical moieties, such as a methyl or chloro group, but it imparts a unique combination of steric and electronic effects.

Furthermore, the lipophilicity of a molecule is a critical determinant of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is known to increase lipophilicity, which can improve a compound's ability to cross biological membranes. This enhanced membrane permeability can be particularly advantageous for drugs targeting intracellular proteins or the central nervous system.

Metabolic stability is another key parameter improved by the introduction of a trifluoromethyl group. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and improved bioavailability of the drug.

The steric bulk of the trifluoromethyl group can also play a crucial role in defining the molecule's interaction with its target. It can orient the molecule within a binding pocket to achieve optimal interactions with key amino acid residues. In some cases, replacing a smaller group with a CF3 group can lead to a switch from agonist to antagonist activity at a receptor, highlighting its significant impact on the pharmacological outcome.

| Analog Series | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Benzamide (B126) Analogs | Introduction of CF3 at 2-position | Increased lipophilicity and metabolic stability | General Medicinal Chemistry Principles |

| Bis-benzamide Androgen Receptor Inhibitors | Presence of electron-withdrawing groups | Essential for biological activity | nih.gov |

Role of the Amino Group Position and Substitution in Pharmacological Efficacy

The amino group on the benzamide ring is a critical pharmacophoric feature that can engage in various non-covalent interactions, including hydrogen bonding, ionic interactions, and van der Waals forces, with the biological target. The position of the amino group on the aromatic ring—ortho, meta, or para to the benzamide moiety—can dramatically influence the pharmacological efficacy of the molecule.

In this compound, the amino group is in the para position relative to the amide. This positioning allows it to act as a hydrogen bond donor, which can be crucial for anchoring the ligand in the binding site of a protein. Studies on substituted benzamides have shown that the presence and location of an amino group can significantly affect their antioxidant properties and their ability to interact with biological targets. acs.org For example, in a series of amino-substituted benzamide derivatives, the position of the amino group influenced their reducing power and radical scavenging activity. acs.org

Furthermore, the basicity of the amino group, which is influenced by its position and the electronic nature of other substituents on the ring, can be critical for activity. The electron-withdrawing trifluoromethyl group at the 2-position will decrease the basicity of the 4-amino group. This modulation of pKa can be advantageous in optimizing the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement. Prodrug strategies often target the amino group to improve these properties. mdpi.com

Substitution on the amino group (N-substitution) provides a straightforward way to modulate the compound's properties. nih.govnanobioletters.comacs.org Introducing alkyl or aryl groups can alter the steric profile, lipophilicity, and hydrogen bonding capacity of the molecule. For instance, in a series of N-substituted aminobenzamide derivatives targeting the dipeptidyl peptidase-IV (DPP-IV) enzyme, various substitutions on the amino group led to a range of inhibitory activities. researchgate.net This highlights the potential for fine-tuning the pharmacological profile of this compound through N-alkylation or N-arylation.

| Analog Series | Modification | Impact on Pharmacological Efficacy | Reference |

|---|---|---|---|

| Substituted Benzamides | Varying amino group position | Alters antioxidant activity and target interaction | acs.org |

| N-Substituted Aminobenzamides | N-alkylation/arylation | Modulates inhibitory activity against DPP-IV | researchgate.net |

| General Amino Drugs | Amino group pKa | Affects ionization, solubility, and permeability | mdpi.com |

Benzamide Core Modifications and Their Effects on Target Interaction

The benzamide core of this compound serves as a rigid scaffold that presents the key pharmacophoric groups—the trifluoromethyl and amino moieties—in a defined spatial orientation. Modifications to this core, either by introducing additional substituents on the aromatic ring or by altering the amide bond itself, can have profound effects on target interaction and biological activity.

Bioisosteric replacement of the amide bond is another strategy to modify the properties of the benzamide core. nih.govdrughunter.com The amide group is susceptible to hydrolysis by proteases, which can limit the oral bioavailability and duration of action of a drug. Replacing the amide with more stable isosteres, such as a triazole or an oxadiazole, can improve the pharmacokinetic profile while maintaining the necessary interactions with the target. nih.gov A study on benzamide analogs as potential anthelmintics explored various amide bioisosteres, revealing the importance of the amide group's geometry and hydrogen bonding characteristics for activity. nih.gov

Furthermore, the rigidity of the benzamide core can be altered. While a rigid scaffold can be beneficial for pre-organizing the pharmacophoric groups for optimal binding, thereby reducing the entropic penalty upon binding, some degree of flexibility can be advantageous for allowing the molecule to adapt to the specific conformation of the target's binding site.

| Modification Strategy | Example | Effect on Target Interaction | Reference |

|---|---|---|---|

| Ring Substitution | Additional substituents on the benzene (B151609) ring | Modulates receptor binding affinity and selectivity | nih.gov |

| Amide Bioisosterism | Replacement of amide with triazole | Improves metabolic stability while maintaining key interactions | nih.gov |

| Scaffold Rigidity | Introduction of fused rings | Pre-organizes pharmacophores for enhanced binding | General Drug Design Principles |

Conformational Analysis and Flexible Linker Design in Derivatives

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound and its derivatives is essential for understanding how they interact with their biological targets. The orientation of the trifluoromethyl group, the amino group, and the amide bond relative to the benzene ring can significantly impact binding affinity. Computational methods and experimental techniques like NMR spectroscopy can be used to study the preferred conformations of these molecules in solution. nih.govnih.gov Studies on substituted benzamides have shown that intramolecular hydrogen bonding can play a significant role in stabilizing a particular conformation, which may be the bioactive conformation. nih.gov

In the design of more complex derivatives of this compound, flexible linkers are often employed to connect the core scaffold to other pharmacophoric groups. The length and flexibility of these linkers are critical parameters that must be optimized. nih.govrsc.org A linker that is too short may not allow the connected moieties to reach their respective binding sites simultaneously, while a linker that is too long and flexible can lead to a significant entropic penalty upon binding, thereby reducing affinity. d-nb.infonih.gov

The composition of the linker also plays a role. For example, linkers composed of glycine (B1666218) and serine residues are often used in the design of protein-based therapeutics to provide flexibility. igem.orgacs.orgresearchgate.net In small molecule drug design, the choice of linker can influence properties such as solubility and membrane permeability. The design of PROTACs (Proteolysis Targeting Chimeras), for instance, heavily relies on the optimization of the linker to correctly position the target protein and an E3 ligase for ubiquitination and subsequent degradation. rsc.org The principles of linker design are therefore highly relevant for developing more advanced derivatives of this compound. nih.govmdpi.com

| Aspect | Key Considerations | Impact on Derivative Design | Reference |

|---|---|---|---|

| Conformational Analysis | Torsional angles, intramolecular hydrogen bonding | Identifies the bioactive conformation for rational design | nih.govnih.gov |

| Linker Length | Optimal distance between pharmacophores | Crucial for achieving desired activity in multivalent ligands and PROTACs | nih.govrsc.org |

| Linker Flexibility | Entropic cost of binding | Balances the need for adaptability with minimizing loss of affinity | d-nb.infonih.gov |

Computational Chemistry and in Silico Approaches for 4 Amino 2 Trifluoromethyl Benzamide Research

Molecular Docking for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Amino-2-(trifluoromethyl)benzamide and its analogs, docking studies are instrumental in predicting their binding modes within the active sites of protein targets.

Research on related benzamide (B126) structures has demonstrated the utility of this approach. For instance, docking studies on novel 4-(arylaminomethyl)benzamide derivatives identified them as potential tyrosine kinase inhibitors. nih.gov These studies revealed that the flexible linker in the benzamide scaffold allows the molecule to adopt a favorable geometry, enabling effective binding to the active center of mutant proteins like T315I-mutant Abl. nih.gov Similarly, derivatives of 4-[(quinolin-4-yl)amino]benzamide have been docked into the active site of RNA polymerase to understand their anti-influenza virus activity. nih.gov These simulations often highlight key interactions, such as Pi-Pi stacking and salt bridges with specific amino acid residues, which are crucial for binding affinity. nih.gov

In a typical molecular docking workflow for a this compound derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand's structure is then computationally placed into the protein's binding site, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. mdpi.com For example, in studies of other benzamides, docking scores have been used to rank compounds based on their predicted binding affinity to bacterial proteins, guiding the selection of candidates for further investigation. mdpi.com

Table 1: Examples of Molecular Docking Applications for Benzamide Derivatives

| Derivative Class | Protein Target | Key Findings |

| 4-(Arylaminomethyl)benzamides | Tyrosine Kinases (e.g., EGFR, T315I-mutant Abl) | The trifluoromethyl group contributes to potent inhibition; the molecular geometry allows for binding to mutant kinase active sites. nih.gov |

| 4-[(Quinolin-4-yl)amino]benzamides | RNA Polymerase (PDB ID: 3CM8) | Pi-Pi stacking and salt bridge interactions with active site residues are predicted to be critical for antiviral activity. nih.gov |

| Fluorinated Benzamides | Cholesteryl Ester Transfer Protein (CETP) | The presence and position of fluorine-containing groups (like -OCF3) enhance inhibitory activity by influencing binding orientation. researchgate.net |

| N-phenylbenzamides | Not Specified (Anticonvulsant Activity) | Active compounds adopt a consistent conformation that facilitates hydrogen bonding to the carbonyl oxygen of the central amide group. nih.gov |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and chemical reactivity.

DFT studies on related benzamide structures have been used to analyze intra- and intermolecular hydrogen bonds, which are critical for molecular conformation and crystal packing. mdpi.com These calculations can determine parameters like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical stability and reactivity. mdpi.comnih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov

Key electronic properties derived from DFT calculations include:

HOMO-LUMO Energy Gap: Indicates the molecule's kinetic stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): Maps the charge distribution to identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other molecules. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis: Elucidates the delocalization of electron density and the strength of intramolecular interactions, such as hydrogen bonds. mdpi.comnih.gov

These computational analyses help in understanding the fundamental properties of the molecule, which can be correlated with its biological activity. For example, computational studies on amino-substituted benzamides have helped interpret their antioxidant properties by analyzing their electronic characteristics. nih.govresearchgate.net

Table 2: Key Parameters from DFT Analysis of Benzamide Analogs

| Parameter | Information Provided | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution on the molecule's surface. | Identifies regions prone to electrostatic interactions with biological targets. researchgate.net |

| Global Reactivity Descriptors | Electronegativity, chemical hardness, and electrophilicity index. | Quantifies the overall reactivity of the molecule. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Modeling

In silico ADMET prediction is a critical component of early-stage drug discovery, used to forecast the pharmacokinetic and toxicological properties of a compound before it is synthesized. For this compound, these models can predict its likely behavior in the body, helping to identify potential liabilities.

Various computational models and web-based servers (e.g., pkCSM, SwissADME) are used to estimate a wide range of ADMET properties. researchgate.netnih.govmdpi.comnih.gov These predictions are based on the molecule's structure and physicochemical properties.

Key ADMET properties predicted in silico include:

Absorption: Human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). mdpi.com

Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding. mdpi.com

Metabolism: Inhibition or substrate activity for cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). researchgate.net

Excretion: Total clearance and renal transport.

Toxicity: AMES test for mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity. mdpi.comjonuns.com

Studies on various benzamide and sulfonamide derivatives have shown that these compounds generally exhibit good predicted intestinal absorption. mdpi.commdpi.com However, properties like BBB permeability and potential for hepatotoxicity can vary significantly depending on the specific substituents. mdpi.com For instance, the trifluoromethyl group in this compound is known to increase lipophilicity, which can influence its absorption and distribution properties. ontosight.ai

Table 3: Commonly Predicted ADMET Properties for Benzamide Derivatives

| Property | Prediction | Significance |

| Human Intestinal Absorption | Typically predicted as high for benzamide structures. mdpi.com | Indicates potential for good oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Variable; some derivatives are predicted to cross the BBB, while others are not. mdpi.commdpi.com | Determines if the compound can reach central nervous system targets. |

| CYP450 Inhibition | Often predicted to be non-inhibitors of major isoforms like CYP2D6 and CYP3A4. researchgate.net | Low potential for drug-drug interactions mediated by these enzymes. |

| AMES Toxicity | Generally predicted to be non-mutagenic. mdpi.commdpi.com | Indicates a lower risk of causing genetic mutations. |

| hERG Inhibition | Variable predictions. | Important for assessing the risk of cardiotoxicity. |

| Hepatotoxicity | Some benzamide derivatives have shown potential for hepatotoxicity in silico. mdpi.comjonuns.com | A key toxicity flag that requires experimental validation. |

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For this compound and its analogs, QSAR studies can be used to predict the activity of newly designed compounds and to understand which structural features are most important for their biological effects.

The development of a QSAR model involves several steps:

Data Set Compilation: A series of structurally related compounds with experimentally measured biological activity is collected.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

QSAR studies have been applied to various benzamide-containing scaffolds to explore their anticancer, antimicrobial, and other activities. nih.govresearchgate.netnih.gov For example, QSAR models for benzenesulfonamides have been developed to predict their cytotoxic activity against different cancer cell lines, identifying key descriptors that influence their potency. nih.gov These models provide valuable insights that can guide the structural modification of lead compounds to enhance their activity.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the dynamic nature of its interactions with a biological target.

While molecular docking provides a static snapshot of a ligand-protein complex, MD simulations allow researchers to observe the stability of this complex over time. An MD simulation starts with the docked pose and calculates the trajectories of atoms by integrating Newton's laws of motion. This provides a dynamic view of how the ligand settles into the binding pocket, the stability of key interactions (like hydrogen bonds), and any conformational changes in the protein or the ligand.

The Automated Topology Builder (ATB) is a tool that can generate the necessary parameters (force fields) for simulating novel molecules like benzamide derivatives in MD simulations. uq.edu.au Studies on related 4-(aminomethyl)benzamide (B1271630) derivatives have utilized MD simulations to confirm the stability of the ligand's binding mode within the active site of protein kinases, validating the results obtained from molecular docking. nih.gov These simulations can reveal, for example, the persistence of hydrogen bonds and hydrophobic interactions throughout the simulation period, providing stronger evidence for the proposed binding mechanism.

Metabolism and Pharmacokinetic Studies Relevant to 4 Amino 2 Trifluoromethyl Benzamide

In Vitro Metabolic Stability Assessment (e.g., Plasma and Liver Microsome Stability)

The metabolic stability of a compound provides insights into its persistence in the body and its susceptibility to breakdown by metabolic enzymes. In vitro assays using plasma and liver microsomes are standard methods to assess this stability.

Detailed research findings indicate that 4-Amino-2-(trifluoromethyl)benzamide exhibits notable differences in metabolic stability across species when incubated with liver microsomes. In a study, the compound demonstrated modest stability in mouse and rat liver microsomes, with only 27.5% and 16.7% of the initial compound remaining, respectively, after a 120-minute incubation period. In contrast, it showed very high stability in human liver microsomes, with 72.6% of the compound remaining after the same duration. This suggests a slower metabolic clearance in humans compared to rodents.

| Species | Incubation Time (minutes) | Compound Remaining (%) |

|---|---|---|

| Mouse | 120 | 27.5 |

| Rat | 120 | 16.7 |

| Human | 120 | 72.6 |

Cytochrome P450 (CYP) Enzyme Interaction and Inhibition Profiling

The Cytochrome P450 (CYP) family of enzymes is a major component of drug metabolism, and understanding a compound's interaction with these enzymes is critical to predicting potential drug-drug interactions. In vitro assays are commonly used to determine the potential of a compound to inhibit or induce CYP enzymes.

A thorough review of publicly available scientific literature and databases did not yield specific data on the direct inhibition of Cytochrome P450 enzymes by this compound, such as IC50 or Ki values. While the metabolic stability data suggests the involvement of CYP enzymes, particularly in rodents, detailed inhibition profiling against specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) has not been reported in the accessible literature.

Such studies are essential in drug development to assess the risk of a new chemical entity altering the metabolism of co-administered drugs, which could lead to toxicity or reduced efficacy. The lack of this specific data for this compound highlights an area where further research is needed to fully characterize its pharmacokinetic interaction profile.

| CYP Isoform | Inhibition Data (e.g., IC50, Ki) |

|---|---|

| CYP1A2 | Data not available in public domain |

| CYP2C9 | Data not available in public domain |

| CYP2C19 | Data not available in public domain |

| CYP2D6 | Data not available in public domain |

| CYP3A4 | Data not available in public domain |

Toxicological Assessment and Mechanistic Insights

In Vitro and In Vivo Toxicity Screening Methodologies

Toxicological screening of a chemical compound typically begins with a tiered approach, starting with in vitro methods and progressing to more complex in vivo studies if necessary. This strategy helps in the early identification of potential hazards and adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. histologix.com

In Vitro Screening:

In vitro (Latin for "in the glass") studies are performed outside of a living organism, using cultured cells or isolated tissues. chemsafetypro.com These methods are valuable for high-throughput screening to quickly assess the potential toxicity of a large number of compounds. nih.gov Common in vitro assays include:

Cytotoxicity Assays: These assays determine the concentration of a substance that is toxic to cells. The MTT assay is a widely used colorimetric method that measures cell viability by assessing the metabolic activity of mitochondria. abcam.comabcam.comspringernature.comcreative-diagnostics.com

Genotoxicity Assays: These tests evaluate a compound's potential to damage genetic material (DNA). The Ames test, a bacterial reverse mutation assay, is a common initial screen for mutagenicity. wikipedia.orgevotec.comcriver.commeasurlabs.comnelsonlabs.com

Mechanistic Assays: These studies investigate the specific biochemical pathways affected by the compound. For instance, if a compound is structurally similar to known enzyme inhibitors, specific enzyme inhibition assays would be conducted.

In Vivo Screening:

In vivo (Latin for "in the living") studies are conducted in whole living organisms, such as rodents. These studies are essential for understanding the systemic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME). chemsafetypro.com Regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the Food and Drug Administration (FDA), provide standardized protocols for these studies. histologix.comvivo-science.com Key in vivo studies include:

Acute Toxicity Studies: These determine the adverse effects that occur within a short time after administration of a single dose of a substance.

Repeated Dose Toxicity Studies: These studies evaluate the toxic effects of a compound after repeated administration over a longer period (e.g., 28 or 90 days). europa.eu They help identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). europa.eu

| Screening Method | Purpose | Example Assays/Studies |

| In Vitro | Initial, high-throughput screening for potential toxicity. | MTT Assay (Cytotoxicity), Ames Test (Genotoxicity) |

| In Vivo | Evaluation of systemic effects in a whole organism. | Acute Toxicity, Repeated Dose Toxicity |

Genotoxicity and DNA Damage Potentials

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. The assessment of genotoxic potential is a critical component of the safety evaluation of any chemical substance.

Standard genotoxicity testing involves a battery of assays designed to detect different types of genetic damage. A typical battery includes:

A test for gene mutation in bacteria: The Ames test is the most common assay for this purpose. wikipedia.orgnelsonlabs.com It uses strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine. The assay measures the ability of a test chemical to cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium. wikipedia.org

An in vitro test for chromosomal damage: This can be a chromosome aberration assay in mammalian cells or an in vitro micronucleus test.

An in vivo test for genotoxicity: The in vivo micronucleus test in rodents is a commonly used assay to assess chromosomal damage. evotec.com

The Comet assay, or single-cell gel electrophoresis, is another sensitive method used to detect DNA strand breaks in individual cells. nih.govwikipedia.orgnih.govmdpi.comoup.com

Specific genotoxicity data for 4-Amino-2-(trifluoromethyl)benzamide is not available in the public domain. However, the structure of this compound contains features that warrant investigation. It is an aromatic amine, and some compounds in this class are known to be mutagenic. imrpress.com The metabolic activation of aromatic amines can lead to the formation of reactive intermediates that can bind to DNA and cause mutations. imrpress.com Therefore, a thorough genotoxicity assessment of this compound would be necessary to determine its potential to cause DNA damage.

| Genotoxicity Test | Endpoint Detected |

| Ames Test | Gene mutations in bacteria |

| In Vitro Micronucleus Test | Chromosomal damage in mammalian cells |

| In Vivo Micronucleus Test | Chromosomal damage in rodents |

| Comet Assay | DNA strand breaks in individual cells |

Cytotoxicity Mechanisms in Non-Target Cells

Cytotoxicity is the quality of being toxic to cells. Understanding the mechanisms by which a compound induces cytotoxicity in non-target cells is crucial for assessing its potential for adverse health effects.

While specific studies on the cytotoxicity mechanisms of this compound are lacking, insights can be drawn from related benzamide (B126) and amide compounds. For instance, some amide herbicides have been shown to induce cytotoxicity in human lung epithelial cells by activating the TRPA1 channel, leading to increased intracellular calcium influx. mdpi.com Other benzamide derivatives have demonstrated cytotoxic effects on cancer cell lines, although the mechanisms in non-target cells may differ. ajol.inforesearchgate.netnih.govresearchgate.net

Potential mechanisms of cytotoxicity that could be investigated for this compound include:

Mitochondrial Dysfunction: The MTT assay, a common cytotoxicity test, is based on mitochondrial function. abcam.com Interference with mitochondrial respiration can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cell death.

Disruption of Purine Biosynthesis: Some aminobenzamide compounds have been shown to interfere with the pathways of purine biosynthesis, which can be toxic to cells. nih.gov

Induction of Apoptosis: Programmed cell death, or apoptosis, is a common mechanism of cytotoxicity. Assays to detect caspase activation, key enzymes in the apoptotic pathway, can be used to investigate this mechanism.

A comprehensive cytotoxicological evaluation of this compound would involve a panel of cell-based assays to explore these and other potential mechanisms of toxicity in various non-target cell types.

Environmental Fate and Ecotoxicological Impact Considerations

The environmental fate of a chemical refers to its transport, transformation, and degradation in the environment. The ecotoxicological impact relates to the adverse effects of a chemical on organisms in the ecosystem.

Environmental Fate:

The environmental fate of this compound would be influenced by its physical and chemical properties. Key considerations include:

Biodegradation: The presence of a trifluoromethyl group can make aromatic compounds more resistant to biodegradation. researchgate.net However, microbial degradation of trifluoromethylated aromatic compounds is possible, often initiated by oxidation of the aromatic ring. researchgate.netmdpi.comnih.gov Aromatic amines can also be subject to biodegradation in aquatic environments. ccme.ca

Persistence: Due to the potential for slower biodegradation, trifluoromethylated compounds may persist in the environment. nih.gov

Bioaccumulation: The potential for a chemical to accumulate in organisms can be estimated by its octanol-water partition coefficient (Kow). Aromatic amines generally have a low to moderate potential for bioaccumulation. imrpress.comtandfonline.comtandfonline.combohrium.com

Ecotoxicological Impact:

The ecotoxicological impact of this compound would need to be assessed on a range of aquatic and terrestrial organisms.

Aquatic Toxicity: Aromatic amines can be toxic to aquatic organisms, including fish, invertebrates, and algae. tandfonline.comtandfonline.combohrium.comnih.govscispace.commdpi.comresearchgate.netresearchgate.net The toxicity can vary depending on the specific structure of the compound and the organism being tested. scispace.com

Terrestrial Toxicity: The effects on soil organisms, such as earthworms and microorganisms, as well as on plants, would also need to be evaluated.

Given that this compound belongs to the chemical class of aromatic amines, which are known to have environmental effects, a thorough investigation of its environmental fate and ecotoxicological impact would be essential for a complete risk assessment. imrpress.comtandfonline.comtandfonline.combohrium.com

Future Research Directions and Therapeutic Advancement of 4 Amino 2 Trifluoromethyl Benzamide Analogs

Rational Design of Next-Generation Derivatives with Improved Pharmacological Profiles

The future development of 4-amino-2-(trifluoromethyl)benzamide analogs hinges on the principles of rational drug design to create next-generation compounds with superior pharmacological characteristics. A key strategy involves a molecular modification approach, which systematically alters the structure of a lead compound to enhance its efficacy and pharmacokinetic profile. nih.gov This can include modifying the length of the molecule and adjusting substitutions on its terminal benzene (B151609) rings. nih.gov

One particularly effective tactic in the design of benzamide (B126) derivatives has been the introduction of fluorine atoms. This "fluorine scan" strategy can lead to improved metabolic stability and a stronger binding affinity for the target protein. acs.org For instance, the development of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) from a previous lead compound involved fluorine substitution to improve its properties as a histone deacetylase (HDAC) inhibitor. nih.gov

Another innovative approach is the "deconstruction-reconstruction" method, where existing successful drug molecules are broken down into key fragments. These fragments are then used as building blocks for the rational design of new chemical scaffolds, a strategy that has been applied to the design of benzamide derivatives as glucokinase activators. researchgate.net Computational tools, including pharmacophore modeling, 3D-QSAR (Quantitative Structure-Activity Relationship), and docking studies, are instrumental in this process, helping to identify the essential structural features required for potent biological activity. nih.gov By understanding the relationship between a compound's structure and its biological activity, researchers can more efficiently identify promising drug candidates and predict their mechanisms of action. wiley.com

Exploration of Combination Therapies and Synergistic Effects

A significant area of future research for this compound analogs lies in their use in combination therapies, particularly in oncology. The rationale behind this approach is to target multiple cellular pathways simultaneously, which can lead to synergistic or additive anti-cancer effects, potentially overcoming drug resistance and reducing toxicity. nih.gov

Analogs of this compound that function as HDAC inhibitors are prime candidates for this strategy. Preclinical studies have repeatedly shown that HDAC inhibitors can enhance the efficacy of DNA-damaging agents and other cancer treatments. nih.gov For example, the benzamide derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) and its fluorinated analog FNA have demonstrated potential in combination with other chemotherapeutics. Specifically, FNA has been shown to improve the anticancer activity of taxol and camptothecin. nih.gov

Another mechanism through which these analogs can contribute to combination therapy is by inhibiting drug efflux pumps, such as the ABCG2 transporter, which is a common cause of multidrug resistance in cancer cells. The novel benzamide derivative VKNG-2 has been shown to restore the efficacy of chemotherapeutic drugs like mitoxantrone (B413) and SN-38 by inhibiting this transporter. nih.gov This suggests that co-administration of such benzamide analogs could resensitize resistant tumors to standard chemotherapy.

| Benzamide Analog Class | Combination Agent | Therapeutic Rationale | Observed Effect |

| HDAC Inhibitors (e.g., FNA) | Taxol, Camptothecin | Enhance cytotoxic effects of chemotherapy | Improved anticancer activity nih.gov |

| HDAC Inhibitors | DNA Damaging Agents (e.g., Cisplatin, Etoposide) | Increase sensitivity of tumor cells to DNA damage | Synergistic enhancement of antitumor response nih.govfrontiersin.org |

| HDAC Inhibitors | Proteasome Inhibitors | Synergistic antitumor effects in multiple myeloma | Overcoming limited single-agent activity frontiersin.org |

| ABCG2 Inhibitors (e.g., VKNG-2) | Mitoxantrone, SN-38 | Reverse multidrug resistance by inhibiting drug efflux | Restoration of chemotherapeutic efficacy nih.gov |

Identification of Novel Therapeutic Indications and Applications

While much of the focus has been on oncology, the diverse biological activities of this compound analogs suggest their potential application in a wide range of other diseases. Future research will likely uncover new therapeutic indications for this versatile class of compounds.

One of the most promising areas is in the treatment of cancers driven by aberrant cell signaling pathways. Analogs of 4-(2-pyrimidinylamino)benzamide have been designed as potent inhibitors of the Hedgehog signaling pathway, which is implicated in cancers such as medulloblastoma and basal cell carcinoma. nih.govnih.gov Many of these derivatives have shown greater potency than existing drugs like vismodegib. nih.gov Other benzamide derivatives have been developed as inhibitors of tubulin polymerization, displaying potent anti-vascular and antitumor activities. nih.gov

Beyond cancer, these analogs are being explored for other therapeutic uses. For instance, benzamide derivatives have been investigated as antiviral agents. One study identified a 4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl-N-(2-pyridinylmethyl) benzamide, named AH0109, with potent anti-HIV-1 activity. nih.gov This compound was found to inhibit the early stages of HIV-1 replication, including reverse transcription and viral cDNA nuclear import. nih.gov Another area of exploration is in neurodegenerative disorders. Benzamide derivatives have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.gov The structural features of these compounds also lend themselves to the development of agents for other conditions, such as diabetes, where they have been investigated as glucokinase activators. nih.gov

| Therapeutic Target/Pathway | Potential Indication | Example Analog Class |

| Hedgehog Signaling Pathway | Basal Cell Carcinoma, Medulloblastoma | 4-(2-pyrimidinylamino)benzamides nih.govnih.gov |

| Histone Deacetylases (HDACs) | Various Cancers (Solid and Hematological) | N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) nih.gov |

| Tubulin Polymerization | Various Cancers | N-benzylbenzamide derivatives nih.gov |

| HIV-1 Reverse Transcriptase/Nuclear Import | HIV/AIDS | 4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl-N-(2-pyridinylmethyl) benzamide (AH0109) nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease and other Neurodegenerative Disorders | Benzenesulfonamides carrying a benzamide moiety nih.gov |

| Glucokinase (GK) | Type 2 Diabetes Mellitus | Thiazole-2-yl benzamide derivatives nih.gov |

Preclinical Development Strategies and Translational Research Pathways

Translating promising this compound analogs from the laboratory to the clinic requires robust preclinical development strategies and clear translational research pathways. A critical component of this is the comprehensive evaluation of the pharmacokinetic (PK) properties of these compounds. Studies often assess parameters such as half-life, oral bioavailability, and metabolic stability to identify candidates with favorable drug-like properties. nih.govnih.gov For example, certain 4-(2-pyrimidinylamino)benzamide derivatives have been identified that not only have high potency against the Hedgehog signaling pathway but also exhibit optimal PK profiles in vivo. researchgate.net

The use of appropriate preclinical models is essential for evaluating the in vivo efficacy of these analogs. For Hedgehog pathway inhibitors, mouse models of Hh-dependent tumorigenesis, such as those for medulloblastoma and basal cell carcinoma, have been instrumental in demonstrating their therapeutic potential. nih.gov In vivo xenograft models are also widely used to assess the antitumor activity of new derivatives. For instance, the efficacy of the HDAC inhibitor FNA was evaluated in a HepG2 xenograft model, where it was shown to significantly inhibit tumor growth. nih.gov

The transition from preclinical research to clinical trials requires a careful consideration of the data generated in these models. It is important to treat established tumors in animal models to get a reliable measure of tumor regression, rather than simply preventing tumor engraftment. nih.gov The insights gained from these preclinical studies, including efficacy, PK properties, and mechanism of action, provide the foundation for designing phase I clinical trials to assess the safety and preliminary efficacy of these novel benzamide derivatives in humans.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-2-(trifluoromethyl)benzamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : A multi-step approach is typically employed. For example:

Acylation : React 4-nitro-2-(trifluoromethyl)benzoic acid with a protected amine source (e.g., O-benzyl hydroxylamine) in the presence of a coupling agent like DCC to form the amide intermediate .

Deprotection : Use catalytic hydrogenation or acid hydrolysis to remove the protective group (e.g., benzyl) and reduce the nitro group to an amine.

- Critical Parameters : Control reaction temperature (<50°C) to avoid decomposition of the trifluoromethyl group. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to quantify purity and detect byproducts (e.g., 4-amino-2-(trifluoromethyl)benzonitrile, a common impurity) .

- NMR : ¹H and ¹⁹F NMR in DMSO-d₆ confirm the amine (-NH₂, δ 6.8–7.2 ppm) and trifluoromethyl (-CF₃, δ -60 to -65 ppm in ¹⁹F) groups .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Use SHELXL for refinement, focusing on the trifluoromethyl group’s disorder. Mercury software visualizes intermolecular interactions (e.g., hydrogen bonds between -NH₂ and carbonyl groups) .

Advanced Research Questions

Q. What experimental strategies can validate the hypothesized mechanism of action for this compound in targeting Hsp90?

- Methodological Answer :

- Binding Assays : Perform fluorescence polarization assays using FITC-labeled geldanamycin as a competitive probe. Calculate IC₅₀ values to quantify Hsp90 affinity .

- Cellular Validation : Western blotting to monitor degradation of Hsp90 client proteins (e.g., HER2 in breast cancer cells) after treatment. Use SNX-2112 (a structurally related Hsp90 inhibitor) as a positive control .

Q. How should researchers address contradictions in reported bioactivity data for trifluoromethylbenzamide derivatives?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C, serum-free media) to minimize variability.

- Structural Confounds : Compare purity profiles (HPLC) of compounds across studies. For example, trace impurities like 4-amino-2-(trifluoromethyl)benzonitrile may skew results .

- Meta-Analysis : Use tools like Connected Papers to identify overlooked variables (e.g., cell line mutations, solvent effects) .

Q. What crystallographic challenges arise when analyzing this compound complexes, and how are they resolved?

- Methodological Answer :

- Disorder Modeling : The -CF₃ group often exhibits rotational disorder. In SHELXL, apply PART and SUMP instructions to refine partial occupancy .

- Twinned Data : For twinned crystals, use the TWIN/BASF commands in SHELXL. Validate with the R1/R1w discrepancy (<5%) .

Q. How can researchers mitigate mutagenicity risks during synthesis and handling of this compound?

- Methodological Answer :

- Ames Testing : Follow OECD Guideline 471 to assess mutagenicity in TA98 and TA100 Salmonella strains. Compare to controls like benzyl chloride .

- Safety Protocols : Use fume hoods, nitrile gloves, and closed-system reactors. Store intermediates at -20°C under nitrogen to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.